molecular formula C20H16ClN3O6S B2648959 3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 921904-55-4

3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2648959
CAS No.: 921904-55-4
M. Wt: 461.87
InChI Key: TZKCYUYGSWSNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure integrates a 4-chlorophenylsulfonyl group, a 1,3,4-oxadiazole core, and a 7-methoxybenzofuran moiety. The oxadiazole ring is a critical pharmacophore known for enhancing metabolic stability and bioactivity, while the sulfonyl group contributes to solubility and target binding . The 7-methoxybenzofuran subunit may influence pharmacokinetic properties, such as blood-brain barrier penetration, due to its aromatic and lipophilic nature. Synthesis typically involves multi-step protocols, including cyclization and substitution reactions under controlled pH and reflux conditions .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S/c1-28-15-4-2-3-12-11-16(29-18(12)15)19-23-24-20(30-19)22-17(25)9-10-31(26,27)14-7-5-13(21)6-8-14/h2-8,11H,9-10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKCYUYGSWSNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a sulfonamide moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. The compound's molecular formula is C20H16ClN3O6SC_{20}H_{16}ClN_{3}O_{6}S with a molecular weight of approximately 461.9 g/mol .

The compound's structure contributes to its biological activity. Key features include:

  • Sulfonamide Group : Known for antibacterial properties.
  • Oxadiazole Ring : Associated with anti-inflammatory and anticancer effects.

The synthesis typically involves multi-step organic reactions, which can be tailored to enhance purity and yield .

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. This interaction can lead to various therapeutic effects depending on the target .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antibacterial Activity

Studies have shown that derivatives of sulfonamides exhibit moderate to strong antibacterial activity against various strains. For instance:

  • Salmonella typhi : Moderate to strong inhibition.
  • Bacillus subtilis : Similar levels of activity observed.

These findings suggest that the compound may possess significant antibacterial properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Several derivatives demonstrated strong inhibitory effects, indicating potential use in treating neurodegenerative diseases like Alzheimer's.

The IC50 values for some active compounds were reported as low as 0.63μM0.63\,\mu M, showcasing potent enzyme inhibition .

Antifungal and Antitubercular Activity

Research has indicated that related oxadiazole compounds exhibit antifungal and antitubercular activities. Some derivatives showed promising results against pathogenic fungi and Mycobacterium tuberculosis strains .

Case Studies

  • Study on Antibacterial Activity : A series of synthesized compounds including those with a sulfonamide group were tested against various bacterial strains. The results indicated that certain compounds had significant activity against Salmonella typhi and Bacillus subtilis, suggesting a potential therapeutic application in treating bacterial infections .
  • Enzyme Inhibition Studies : In silico studies demonstrated that the synthesized oxadiazole derivatives interacted favorably with AChE, showing promise as potential treatments for Alzheimer's disease due to their ability to inhibit this enzyme effectively .

Summary of Findings

Activity Type Target Organisms/Enzymes Activity Level
AntibacterialSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong (IC50 as low as 0.63 μM)
AntifungalVarious pathogenic fungiPromising
AntitubercularMycobacterium tuberculosisPromising

Scientific Research Applications

Research has demonstrated that compounds containing the oxadiazole ring exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. Specifically, studies have indicated that 3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide may act as an inhibitor of the complement system, which is relevant for treating various diseases.

Antibacterial Activity

The compound has shown moderate to strong antibacterial activity against various strains of bacteria. In particular, it has been tested against Salmonella typhi and Bacillus subtilis, demonstrating promising results.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown strong inhibitory effects against urease and acetylcholinesterase (AChE), making it a candidate for further development as a therapeutic agent.

EnzymeInhibition IC50 (µM)
Urease2.14 - 6.28
AcetylcholinesteraseVaries (specific values not provided)

Case Study 1: Antibacterial Screening

In a study reported by Sanchez-Sancho et al., a series of compounds similar to this compound were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structures exhibited significant antibacterial properties against multiple strains.

Case Study 2: Enzyme Inhibition Research

Another study focused on evaluating the enzyme inhibitory effects of synthesized oxadiazole derivatives. The findings revealed that several derivatives exhibited strong inhibition against urease, suggesting potential applications in treating conditions related to elevated urease levels.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Analogs

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₃H₁₉ClN₄O₅S 523.94* Not reported 7-Methoxybenzofuran, 4-Cl-C₆H₄-SO₂
7k () C₂₄H₂₇ClN₄O₄S₂ 535 66–68 2-Ethylphenyl
7q () C₂₄H₂₇ClN₄O₅S₂ 551 70–72 4-Ethoxyphenyl
8h () C₁₅H₁₃N₅O₄S₂ 407.43 158–159 3-Nitrophenyl, thiazole
8i () C₂₅H₂₉N₃O₅S₂ 516.63 142–144 4-Methoxyphenyl, p-tolyl

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects on Melting Points : Bulky groups (e.g., 4-ethoxyphenyl in 7q) increase molecular weight but reduce melting points compared to smaller substituents (e.g., 2-ethylphenyl in 7k) due to disrupted crystallinity .
  • Electron-Withdrawing Groups : The nitro group in 8h elevates the melting point (158–159°C) by enhancing intermolecular dipole interactions .
  • Aromatic vs. Heteroaromatic Moieties : The 7-methoxybenzofuran in the target compound likely improves lipophilicity over phenyl or thiazole derivatives (e.g., 8h, 8i), which may enhance CNS targeting .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its physicochemical properties?

The compound combines a 4-chlorophenylsulfonyl group , a 1,3,4-oxadiazole ring , and a 7-methoxybenzofuran moiety . The sulfonyl group enhances polarity and hydrogen-bonding potential, influencing solubility and protein-binding interactions. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the methoxybenzofuran moiety may modulate lipophilicity and electronic properties. Crystal structure studies of analogous oxadiazole derivatives reveal planar geometries and intermolecular C–H···π interactions, which can guide crystallinity and packing efficiency .

Q. What synthetic routes are feasible for preparing this compound, and what are common pitfalls?

A plausible route involves:

  • Step 1 : Synthesis of 7-methoxybenzofuran-2-carboxylic acid hydrazide via cyclization of 2-hydroxy-4-methoxyacetophenone.
  • Step 2 : Formation of the 1,3,4-oxadiazole ring by reacting the hydrazide with 4-chlorophenylsulfonylpropanoic acid chloride in the presence of a base (e.g., triethylamine) to neutralize HCl .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR and HPLC (>95% purity). Pitfalls : Low yields in oxadiazole formation due to competing side reactions (e.g., over-oxidation) and residual solvents in crystallization.

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and sulfonamide linkage.
  • HPLC-MS : Assess purity and detect by-products (e.g., unreacted intermediates).
  • X-ray crystallography : Resolve ambiguous stereochemistry and intermolecular interactions (e.g., C–H···O or π-stacking) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability for storage and handling.

Advanced Research Questions

Q. How can researchers optimize the reaction yield of the oxadiazole ring formation?

  • Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), solvent (THF vs. DMF), and catalyst (POCl3 vs. PCl5) to identify optimal conditions.
  • In situ monitoring : Use FT-IR to track the disappearance of the hydrazide carbonyl peak (~1650 cm⁻¹) and emergence of oxadiazole C=N stretches (~1600 cm⁻¹).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% in analogous systems .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference).
  • Purity validation : Ensure >99% purity via preparative HPLC to exclude confounding effects from impurities.
  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid aggregation artifacts. Discrepancies in IC50 values may arise from differences in membrane permeability due to crystalline vs. amorphous forms .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Identify potential binding modes with targets like cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging the sulfonamide’s hydrogen-bonding capacity.
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier penetration, and highlight potential CYP450 interactions due to the methoxybenzofuran group .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit varying solubility profiles. Use powder X-ray diffraction (PXRD) to characterize solid-state forms.
  • pH dependence : The sulfonamide group (pKa ~1.5–2.5) protonates in acidic conditions, enhancing aqueous solubility. Buffer selection (e.g., phosphate vs. citrate) significantly impacts measurements .

Q. How should researchers address discrepancies in reported biological target affinities?

  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., Western blot for downstream protein expression).
  • Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions. For example, benzofuran-containing analogs may non-specifically bind ATP-binding pockets .

Methodological Recommendations

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Systematic substitution : Modify the methoxy group (e.g., replace with ethoxy or halogens) and assess changes in potency and selectivity.
  • Fragment-based screening : Use the oxadiazole core as a scaffold to generate derivatives with varied sulfonamide substituents.
  • Free-Wilson analysis : Quantify contributions of individual moieties to biological activity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockouts : Delete putative target genes (e.g., COX-2) in cell lines to confirm on-target effects.
  • Metabolomic profiling : Track changes in metabolic pathways (e.g., arachidonic acid cascade) post-treatment using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.